molecular formula C9H15N3O2 B13888137 6-hexyl-2H-1,2,4-triazine-3,5-dione

6-hexyl-2H-1,2,4-triazine-3,5-dione

Cat. No.: B13888137
M. Wt: 197.23 g/mol
InChI Key: UYTZJRSLMDWASR-UHFFFAOYSA-N
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Description

6-Hexyl-2H-1,2,4-triazine-3,5-dione is a triazine derivative characterized by a hexyl substituent at the 6-position of the heterocyclic core. The triazine scaffold is historically significant, with early synthesis traced to Scheele in 1776 and structural confirmation by Leibig and Wöhler . Triazine derivatives are renowned for diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . The hexyl chain in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile and interaction with biological targets.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-hexyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-6-7-8(13)10-9(14)12-11-7/h2-6H2,1H3,(H2,10,12,13,14)

InChI Key

UYTZJRSLMDWASR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 6-hexyl-2H-1,2,4-triazine-3,5-dione typically follows a multi-step route starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which serves as a key intermediate. The hexyl substituent is introduced at the 2-position through alkylation reactions with alkyl halides under mediated conditions. Subsequent functional group transformations include substitution of the 6-bromo group with a benzyloxy moiety and final deprotection to yield the desired 6-hydroxy-1,2,4-triazine-3,5-dione derivatives.

Detailed Synthetic Route

Step Starting Material Reagents/Conditions Product Yield Notes
1 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Alkyl halide (hexyl bromide), bis(trimethylsilyl)acetamide (BSA) 2-Hexyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Moderate to high Alkylation at 2-position mediated by BSA
2 2-Hexyl-6-bromo derivative Benzyl alcohol, potassium carbonate 2-Hexyl-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione High Substitution of bromo with benzyloxy
3 2-Hexyl-6-benzyloxy derivative Catalytic hydrogenation or boron tribromide (BBr3) 6-Hydroxy-2-hexyl-1,2,4-triazine-3,5(2H,4H)-dione Moderate to high Removal of benzyl protecting group to yield final product

This sequence is adapted from the synthesis of related 2-substituted 6-hydroxy-1,2,4-triazine-3,5-dione derivatives, as reported by Wu et al..

Alkylation Reaction Details

  • Reagents: Alkyl halides such as hexyl bromide.
  • Mediators: Bis(trimethylsilyl)acetamide (BSA) facilitates the alkylation at the 2-position of the triazine ring.
  • Solvent: Typically polar aprotic solvents are used to enhance nucleophilicity.
  • Mechanism: Nucleophilic substitution where the nitrogen at the 2-position attacks the alkyl halide.
  • Outcome: Formation of 2-hexyl substituted intermediate with retention of the 6-bromo substituent for further modification.

Benzyloxy Substitution and Deprotection

  • Substitution: The 6-bromo group is replaced by a benzyloxy group via reaction with benzyl alcohol in the presence of potassium carbonate.
  • Deprotection: The benzyl group is removed either by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with boron tribromide (BBr3), yielding the free hydroxy group at the 6-position.
  • Yields: Deprotection yields vary; for example, hydrogenation typically gives yields up to 90%, whereas BBr3-mediated deprotection can yield around 29% depending on conditions.

Alternative Synthetic Methods and Related Compounds

Hydrazone and Oxidation Route

A different approach to synthesize 1,2,4-triazine derivatives involves the reaction of isonitrosoketone hydrazones with aldehydes, followed by oxidation with lead tetraacetate. This method can yield 3-alkyl-6-phenyl-1,2,4-triazine 4-oxides, which are structurally related to the target compound but differ in oxidation state and substituents.

  • Key Steps:
    • Formation of alkylidene hydrazones.
    • Cyclization to dihydro-1,2,4-triazines.
    • Oxidation to triazine 4-oxides.
  • Yields: Typically 60-70% for triazine 4-oxides.
  • Limitations: This method is less direct for 6-hexyl-2H-1,2,4-triazine-3,5-dione but relevant for analog synthesis.

Comprehensive Data Table: Summary of Preparation Conditions and Yields

Compound Starting Material Key Reagents Reaction Type Conditions Yield (%) Reference
2-Hexyl-6-bromo-1,2,4-triazine-3,5-dione 6-Bromo-1,2,4-triazine-3,5-dione Hexyl bromide, BSA Alkylation Room temp, polar solvent Moderate to high
2-Hexyl-6-benzyloxy derivative 2-Hexyl-6-bromo derivative Benzyl alcohol, K2CO3 Nucleophilic substitution Reflux or room temp High
6-Hydroxy-2-hexyl-1,2,4-triazine-3,5-dione 2-Hexyl-6-benzyloxy derivative H2, Pd/C or BBr3 Deprotection Hydrogenation: 20 psi, 3h; BBr3: room temp, 2h 29-90
3-Alkyl-1,2,4-triazine 4-oxides (related) Isonitrosoketone hydrazones Aldehydes, Pb(OAc)4 Cyclization + oxidation Benzene, acetic acid 60-70

Research Findings and Analysis

  • Efficiency: The alkylation of 6-bromo-1,2,4-triazine-3,5-dione using bis(trimethylsilyl)acetamide is an efficient and versatile method to introduce a hexyl group at the 2-position with good yields.
  • Functional Group Manipulation: The benzyloxy substitution and subsequent deprotection steps are critical to obtain the free hydroxy group at the 6-position, which is essential for biological activity.
  • Yield Variability: The deprotection step using boron tribromide can lead to lower yields compared to catalytic hydrogenation, possibly due to harsher reaction conditions.
  • Applicability: The described methods allow for the synthesis of a variety of 2-substituted 6-hydroxy-1,2,4-triazine-3,5-dione derivatives, including the hexyl-substituted compound, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hexyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-hexyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its inhibitory activity.

Comparison with Similar Compounds

Key Observations :

  • Bulky groups like tert-butyl (Metribuzin DADK) are associated with herbicidal activity .
  • Aromatic/Heterocyclic Substituents : Styryl or nitrofuranyl groups introduce π-π interactions or redox activity, relevant to antiviral applications .
  • Polar Groups: Hydroxy or morpholino substituents (e.g., 6-morpholin-4-yl derivative) can enhance hydrogen bonding and metabolic stability .

Antimicrobial Activity

  • 2-Ethoxymethyl-6-ethyl-tetrahydrotriazinedione : Exhibited antimicrobial activity, with vibrational spectra analyzed via DFT .
  • 6-Phenyl-1,2,4-triazine-3,5-dione : Demonstrated antiviral (H1N1 IC₅₀ = 28.9 µM) and antimicrobial properties .

Enzyme Inhibition

  • 6-Hydroxy-triazine-diones: Act as D-amino acid oxidase (DAAO) inhibitors. Compound 11q (2-(3-methylphenethyl)) showed high potency due to optimal steric fit in the enzyme active site . Branched substituents (e.g., 19e) reduced potency by 10-fold, highlighting steric sensitivity .

Anticancer and Anti-Inflammatory

  • 1,2,4-Triazine-3,5-dione derivatives : Display anticancer activity via benzodiazepine receptor inhibition or antiproliferative mechanisms .

Physicochemical Properties

Property 6-Hexyl Derivative (Inferred) 6-tert-Butyl (Metribuzin DADK) 6-Hydroxy-2-(3-methylphenethyl) (11q)
LogP High (hexyl chain) Moderate (3.0–3.5) Moderate (2.0–2.5)
Solubility Low in water Low Moderate (polar hydroxy group)
Crystal Structure Not reported Prismatic crystals Monoclinic system
Thermal Stability Likely stable Stable up to 200°C Decomposes at ~210°C

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